molecular formula C13H20ClNO B1419501 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride CAS No. 1185304-38-4

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride

Cat. No.: B1419501
CAS No.: 1185304-38-4
M. Wt: 241.76 g/mol
InChI Key: URERXPUJHMUFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C13H29NO•HCl and a molecular weight of 241.76. This compound is primarily used in biochemical and proteomics research . It is characterized by the presence of a piperidine ring substituted with a 3-methylbenzyl group through an oxygen atom, forming an ether linkage.

Scientific Research Applications

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride typically involves the following steps:

    Formation of the Ether Linkage: The reaction between 3-methylbenzyl alcohol and piperidine in the presence of a suitable base (e.g., sodium hydride) to form the ether linkage.

    Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the piperidine ring or the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methylbenzyl)oxy]piperidine hydrochloride: Similar structure but with the methyl group on the benzyl ring in a different position.

    4-[(4-Methylbenzyl)oxy]piperidine hydrochloride: Similar structure but with the methyl group on the benzyl ring in a different position.

Uniqueness

4-[(3-Methylbenzyl)oxy]piperidine hydrochloride is unique due to the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and biochemical properties compared to its similar compounds.

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-15-13-5-7-14-8-6-13;/h2-4,9,13-14H,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URERXPUJHMUFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-38-4
Record name Piperidine, 4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Reactant of Route 5
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(3-Methylbenzyl)oxy]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.